1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea is an organic compound that features a furan ring, a propyl group, and a methoxyethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea typically involves the reaction of 1-(furan-2-yl)propan-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
1-(furan-2-yl)propan-2-amine+2-methoxyethyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and urea moiety can interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea can be compared with other similar compounds such as:
1-(Furan-2-yl)propan-2-amine: Lacks the urea and methoxyethyl groups, resulting in different chemical and biological properties.
3-(2-Methoxyethyl)urea: Lacks the furan and propyl groups, leading to different reactivity and applications.
1-(1-(Furan-2-yl)propan-2-yl)urea: Lacks the methoxyethyl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Studies have indicated that derivatives of urea compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Breast Cancer | Inhibition of cell proliferation | |
Similar Urea Derivative | Lung Cancer | Induction of apoptosis via p53 pathway |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that urea derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Case Study: Anti-inflammatory Activity
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in animal models. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic viability.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 45% |
Half-life | 3 hours |
Clearance | 0.5 L/h/kg |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. It is believed to act by:
- Inhibiting Kinase Activity : Similar compounds have shown to inhibit specific kinases involved in cell signaling.
- Regulating Gene Expression : The compound may modulate the expression of genes associated with apoptosis and cell cycle regulation.
Properties
IUPAC Name |
1-[1-(furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-9(8-10-4-3-6-16-10)13-11(14)12-5-7-15-2/h3-4,6,9H,5,7-8H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYQTYCYCOTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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